molecular formula C39H50Cl2F3N3O2Ru B6355107 [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 CAS No. 1212008-99-5

[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1

Katalognummer: B6355107
CAS-Nummer: 1212008-99-5
Molekulargewicht: 821.8 g/mol
InChI-Schlüssel: UKUOIAIRKSRWAN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 is a complex organometallic compound It features a ruthenium center coordinated with a dihydroimidazolylidene ligand and a phenylmethylidene ligand

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 typically involves the following steps:

    Formation of the dihydroimidazolylidene ligand: This is achieved by reacting 2,6-di-i-propylphenylamine with glyoxal under acidic conditions to form the corresponding dihydroimidazole.

    Coordination to ruthenium: The dihydroimidazolylidene ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.

    Introduction of the phenylmethylidene ligand: The phenylmethylidene ligand is introduced via a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ruthenium center.

    Reduction: Reduction reactions can also occur, often involving the phenylmethylidene ligand.

    Substitution: Ligand substitution reactions are common, where one or more ligands on the ruthenium center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like acetonitrile or dichloromethane.

Major Products

    Oxidation: Oxidized forms of the ruthenium center, often leading to higher oxidation states.

    Reduction: Reduced forms of the phenylmethylidene ligand, potentially forming new carbon-ruthenium bonds.

    Substitution: New ruthenium complexes with different ligands, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Material Science: It is explored for its potential in creating new materials with unique electronic properties.

Biology and Medicine

    Anticancer Research: The compound is studied for its potential anticancer properties, particularly its ability to interact with DNA and inhibit cancer cell growth.

    Antimicrobial Activity: Research is ongoing into its effectiveness against various microbial pathogens.

Industry

    Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.

    Environmental Applications: Potential use in environmental remediation processes, such as the degradation of pollutants.

Wirkmechanismus

The mechanism of action of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 involves several pathways:

    Catalysis: The ruthenium center acts as a catalytic site, facilitating various chemical reactions by lowering activation energies.

    Biological Activity: In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]ruthenium(II) chloride
  • [2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) chloride

Uniqueness

  • Ligand Structure : The unique combination of dihydroimidazolylidene and phenylmethylidene ligands provides distinct electronic and steric properties.
  • Reactivity : The compound exhibits unique reactivity patterns compared to other ruthenium complexes, making it valuable for specific catalytic and biological applications.

This detailed article provides a comprehensive overview of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interaction with cellular components.

Ruthenium complexes are known to exhibit diverse mechanisms of action against cancer cells. The following pathways have been identified for omega CS1:

  • Apoptosis Induction : Studies indicate that ruthenium complexes can activate apoptosis in cancer cells through the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
  • DNA Interaction : The interaction with DNA is a critical aspect of its anticancer activity. Ruthenium complexes can bind to DNA, causing structural changes that inhibit replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Omega CS1 may induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the effectiveness of omega CS1. The following data summarizes key findings:

Cell LineIC50 (μM)Mechanism of ActionReference
HeLa4.1 ± 0.6DNA binding, ROS-dependent apoptosis
HepG210-20Activation of caspases and induction of apoptosis
Vero11.10Selective for cancer cells, minimal effects on normal cells

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ruthenium-based compounds in preclinical settings:

  • In Vitro Studies : In a study evaluating the cytotoxic effects on HeLa cells, omega CS1 demonstrated significant inhibitory activity with an IC50 value comparable to cisplatin, indicating its potential as an alternative chemotherapeutic agent .
  • Mechanistic Insights : Research involving immunohistochemical analysis revealed that treatment with omega CS1 led to increased expression of pro-apoptotic markers such as Bax and decreased anti-apoptotic markers like Bcl-2 in cancer cells, further supporting its role in apoptosis induction .
  • Animal Models : Preclinical trials using animal models have shown that ruthenium complexes can inhibit tumor growth and metastasis effectively. These findings suggest that omega CS1 may not only target primary tumors but also prevent secondary tumor formation .

Eigenschaften

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C12H12F3NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOIAIRKSRWAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50Cl2F3N3O2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212008-99-5
Record name [1,3-Bis (2,6-diisopropylphenyl) - 2-imidazolidinyliden] dichloro [(2-isopropoxy) (5-trifluoroacetamido) benzyliden]] ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.